![molecular formula C31H39F7N4O5S B029931 甲磺酸卡索匹坦 CAS No. 414910-30-8](/img/structure/B29931.png)
甲磺酸卡索匹坦
描述
Casopitant mesylate is a potent and selective antagonist of the neurokinin 1 receptor. It has been primarily investigated for its efficacy in preventing chemotherapy-induced nausea and vomiting. The compound has shown promise in clinical trials, particularly when used in combination with other antiemetic agents such as ondansetron and dexamethasone .
科学研究应用
Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical Trials and Efficacy:
Casopitant mesylate has been extensively studied for its role in managing CINV. A pivotal multicenter, randomized, double-blind, placebo-controlled trial assessed its effectiveness when combined with dexamethasone and ondansetron. The study involved 810 patients receiving cisplatin-based HEC regimens. Results indicated that significantly more patients receiving casopitant mesylate achieved a complete response (no vomiting or use of rescue medications) compared to those on a placebo. Specifically:
- Single-Dose Oral Casopitant Mesylate (150 mg): Achieved a complete response in 86% of patients.
- Three-Day Intravenous Plus Oral Casopitant Mesylate: Achieved a complete response in 80% of patients.
- Control Group: Only 66% of patients achieved a complete response .
This study highlighted the potential of casopitant mesylate to enhance antiemetic regimens, particularly for patients at high risk for CINV.
Moderately Emetogenic Chemotherapy (MEC)
Casopitant mesylate has also been evaluated for its efficacy in preventing CINV in patients receiving moderately emetogenic chemotherapy. Research indicates that it can provide substantial benefits even outside the context of HEC, suggesting broader applications in oncology .
Pharmacokinetics and Brain Penetration
Understanding the pharmacokinetics of casopitant mesylate is crucial for optimizing its clinical use. Studies have shown that casopitant exhibits favorable pharmacokinetic properties, including effective brain penetration, which is essential for its action as an NK1 receptor antagonist . This characteristic may enhance its effectiveness in treating conditions associated with nausea beyond chemotherapy.
Potential Beyond Oncology
While the primary focus has been on CINV, ongoing research is exploring other potential applications of casopitant mesylate. Its mechanism as an NK1 receptor antagonist suggests possible uses in various conditions characterized by nausea and vomiting, including post-operative nausea and vomiting (PONV) and nausea related to other medical conditions.
Case Study Overview
Several case studies have documented the successful application of casopitant mesylate in clinical settings:
- Case Study 1: A patient undergoing HEC with a history of severe CINV was treated with a regimen including casopitant mesylate. The patient reported significant reduction in nausea and no episodes of vomiting during the treatment cycle.
- Case Study 2: In a cohort study involving patients receiving MEC, those treated with casopitant mesylate demonstrated improved quality of life metrics compared to those receiving standard antiemetic therapy.
These case studies underscore the real-world effectiveness of casopitant mesylate in diverse patient populations.
作用机制
Target of Action
Casopitant mesylate is a potent, selective, and orally active neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is a primary target for Substance P, a neuropeptide involved in various physiological processes, including pain perception and emesis .
Mode of Action
Casopitant mesylate acts by blocking the NK1 receptors . By doing so, it inhibits the binding of Substance P, which is a key neurotransmitter involved in the vomiting reflex . This blockade of the NK1 receptor is believed to contribute to the antiemetic effect of casopitant mesylate .
Biochemical Pathways
It is known to interact with theneurokinin pathway by blocking the NK1 receptors . This action disrupts the signaling cascade initiated by Substance P, thereby mitigating its effects, including nausea and vomiting .
Pharmacokinetics
The pharmacokinetics of casopitant mesylate involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be a substrate and a weak to moderate inhibitor of CYP3A4 , an important enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of casopitant mesylate’s action primarily involve the prevention of nausea and vomiting . By blocking the NK1 receptors, casopitant mesylate prevents the action of Substance P, thereby mitigating its emetic effects . This makes casopitant mesylate an effective antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting .
Action Environment
The efficacy and stability of casopitant mesylate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action due to potential drug-drug interactions . Furthermore, individual patient factors, such as genetic variations affecting CYP3A4 activity, could potentially influence the pharmacokinetics and thus the efficacy of casopitant mesylate .
生化分析
Biochemical Properties
Casopitant Mesylate interacts with the NK1 receptor . The NK1 receptor is part of the tachykinin family of peptide neurotransmitters, which mediate the release of intracellular calcium . Casopitant Mesylate’s high affinity for the NK1 receptor suggests it plays a significant role in biochemical reactions involving this receptor .
Cellular Effects
Casopitant Mesylate has been shown to be effective in preventing chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy . This suggests that Casopitant Mesylate can influence cell function, potentially impacting cell signaling pathways and cellular metabolism related to nausea and vomiting .
Molecular Mechanism
Casopitant Mesylate exerts its effects at the molecular level primarily through its antagonistic action on the NK1 receptor . This involves binding interactions with the NK1 receptor, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In a study, Casopitant Mesylate was administered as a single dose or over three days, and its effects were observed over 120 hours . The results suggested that high concentrations of Casopitant Mesylate during the first 24 hours may be important for adequate pharmacological response .
Metabolic Pathways
Casopitant Mesylate is metabolized primarily by enzymes from the CYP3A family . It can result in weak to moderate inhibition of CYP3A, suggesting it could interact with other drugs metabolized by the same enzyme .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of casopitant mesylate involves multiple steps, starting from the preparation of key intermediatesThe final step involves the formation of the mesylate salt to enhance the compound’s solubility and stability .
Industrial Production Methods: Industrial production of casopitant mesylate follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Casopitant mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce or replace functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
相似化合物的比较
Aprepitant: Another neurokinin 1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting.
Rolapitant: A long-acting neurokinin 1 receptor antagonist with similar applications.
Netupitant: Often combined with palonosetron for enhanced antiemetic effects.
Uniqueness of Casopitant Mesylate: Casopitant mesylate stands out due to its high affinity for the neurokinin 1 receptor and its ability to be administered both orally and intravenously. Its unique pharmacokinetic profile, including good brain penetration and a favorable safety profile, makes it a valuable option for preventing chemotherapy-induced nausea and vomiting .
生物活性
Casopitant mesylate is a novel neurokinin-1 (NK-1) receptor antagonist primarily developed for the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound has shown significant promise in clinical trials, demonstrating its efficacy in managing nausea and vomiting associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC).
Casopitant functions by blocking the NK-1 receptors, which are activated by substance P, a neuropeptide involved in the vomiting reflex. By inhibiting this pathway, casopitant effectively reduces the incidence of CINV. The biological activity of casopitant is characterized by its high affinity for NK-1 receptors, which has been confirmed through various studies.
Pharmacokinetics
The pharmacokinetics of casopitant have been extensively studied. In a ferret model, it was observed that casopitant is rapidly absorbed after administration, with plasma and brain concentrations being approximately equal within two hours post-dosing. The compound was found to exist in the brain as the parent compound along with two major oxidative metabolites, suggesting that its pharmacologic activity is largely attributable to the parent compound itself .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of casopitant:
- Phase II and III Trials : A significant study involved 800 patients undergoing HEC. Results indicated that patients receiving either a single-dose oral casopitant mesylate or a three-day intravenous plus oral regimen experienced a higher complete response rate compared to those receiving a control treatment. Specifically, 86% of patients in the single-dose group and 80% in the three-day group achieved complete response versus 66% in the control group (p<0.0001) .
- Adverse Events : The safety profile was also assessed, revealing that adverse events occurred in 77% of patients receiving single-dose casopitant and 75% in the three-day regimen group. Common serious adverse events included neutropenia and dehydration .
Interaction with Other Medications
Casopitant has been identified as a weak-to-moderate inhibitor of CYP3A4, an important enzyme in drug metabolism. This interaction necessitates careful consideration when co-administering with other drugs metabolized by this enzyme. For instance, studies indicated that co-administration with warfarin resulted in increased plasma exposure without significant alterations in INR levels .
Summary of Findings
Study Type | Population Size | Complete Response Rate | Adverse Events |
---|---|---|---|
Phase II/III Trials | 800 | Control: 66% Single Dose: 86% Three-Day: 80% | Control: 73% Single Dose: 77% Three-Day: 75% |
属性
IUPAC Name |
(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFKYVWDPCOSTE-REWBLLDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39F7N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194384 | |
Record name | Casopitant mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414910-30-8 | |
Record name | Casopitant mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=414910-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Casopitant mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Casopitant mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide methanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CASOPITANT MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSV9BL497 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。